5-(3-Fluorophenyl)-2-methyl-1-pentene
Overview
Description
5-(3-Fluorophenyl)-2-methyl-1-pentene (5FP2M1P) is a fluorinated aliphatic hydrocarbon that has recently been studied for its potential applications in chemistry, biology, and medicine. 5FP2M1P is a colorless liquid with a boiling point of 163°C and a melting point of -115°C. It is a non-toxic compound with a low vapor pressure and low solubility in water. It is soluble in organic solvents such as ethanol, methanol, and acetone.
Scientific Research Applications
Photochromic and Optoelectronic Properties
5-(3-Fluorophenyl)-2-methyl-1-pentene and its derivatives have been explored in the synthesis of novel photochromic dithienylethenes, which show promising optoelectronic properties. These compounds, including variations like 1,2-bis[2-methyl-5-(p-fluorophenyl)-3-thienyl]perfluorocyclopentene, exhibit significant photochromic behavior both in solution and in poly(methyl methacrylate) (PMMA) amorphous films. They also demonstrate strong fluorescence, with their fluorescence spectra showing a bathochromic shift as concentration increases in a tetrahydrofuran (THF) solution. Some of these compounds also feature remarkable multi-color electrochromic properties and potential for multi-step optical storage applications, making them suitable for use in optoelectronic devices and data storage media (Pu et al., 2005).
Influence of Fluorine Atom on Compound Properties
The position of the fluorine atom on the terminal phenyl ring of unsymmetrical diarylethene compounds, such as 1-(2,5-dimethyl-3-thienyl)-2-[2-methyl-5-(2-fluorophenyl)-3-thienyl]perfluorocyclopentene, has a significant effect on their photochromism, fluorescence, and electrochemical properties. Studies have shown that the ortho-substituted derivative has the highest cyclization and cycloreversion quantum yields, while the meta-substituted derivative exhibits the largest extinction coefficient and absorption maxima both in hexane and in PMMA film. These findings highlight the importance of the fluorine atom's position in determining the optoelectronic characteristics of these compounds, which could be critical in designing materials for specific optoelectronic applications (Liu, Pu, & Liu, 2009).
Application in Holographic Optical Recording
Compounds like 1-(2-methyl-5-(3-methylphenyl)-3-thienyl)-2-(2-methyl-5-(3-fluorophenyl)-3-thienyl)-perfluorocyclopentene exhibit photochromic and fluorescent properties, changing color upon UV light irradiation. This particular behavior, along with the compound's sensitivity to recording laser light, suggests its potential use as a medium for holographic optical recording. The ability to carry out polarization multiplexed image recording with high contrast in films of such compounds underscores their suitability for advanced data storage solutions (Chen, Pu, Liu, & Le, 2009).
properties
IUPAC Name |
1-fluoro-3-(4-methylpent-4-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F/c1-10(2)5-3-6-11-7-4-8-12(13)9-11/h4,7-9H,1,3,5-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAAOFATDKVGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254655 | |
Record name | Benzene, 1-fluoro-3-(4-methyl-4-penten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101254655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-2-methyl-1-pentene | |
CAS RN |
1143461-58-8 | |
Record name | Benzene, 1-fluoro-3-(4-methyl-4-penten-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-3-(4-methyl-4-penten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101254655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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